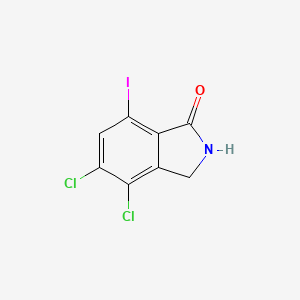

4,5-Dichloro-7-iodoisoindolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dichloro-7-iodoisoindolinone is a useful research compound. Its molecular formula is C8H4Cl2INO and its molecular weight is 327.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of 4,5-Dichloro-7-iodoisoindolinone can be achieved through several methodologies, including cyclotrimerization and other organic synthesis techniques.

- Cyclotrimerization : Recent studies have demonstrated the use of ruthenium-catalyzed cyclotrimerization reactions for the efficient synthesis of isoindolinone derivatives. This method allows for regioselective formation of the desired compounds with varying substituents on the isoindolinone scaffold, enhancing their biological activity .

- Multistep Synthesis : Another effective approach involves multistep synthetic pathways that incorporate various functional groups to enhance pharmacological properties. For instance, the synthesis of substituted isoindolinones has been reported to yield compounds with significant anticancer activity .

Biological Activities

This compound exhibits a range of biological activities that are being explored for therapeutic applications:

Anticancer Activity

Research indicates that derivatives of isoindolinones, including this compound, show promising anticancer properties.

- Mechanism of Action : These compounds often function as inhibitors of critical signaling pathways involved in tumor growth and proliferation. For example, they have been shown to inhibit the activity of protein kinases such as AKT and MEK, which are pivotal in cancer cell survival .

- Cell Line Studies : In vitro studies have demonstrated that certain analogs exhibit significant growth inhibition against various cancer cell lines (e.g., EKVX for lung cancer and MCF7 for breast cancer), with some compounds showing better efficacy than established drugs like imatinib .

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. Compounds derived from isoindolinones have shown potential in scavenging free radicals and protecting cells from oxidative stress, which is crucial in preventing various diseases including cancer .

Therapeutic Potential

The therapeutic implications of this compound extend beyond oncology:

Neurological Applications

There is emerging research into the neuroprotective effects of isoindolinones. Compounds like this compound may play a role in modulating neuroinflammatory pathways, potentially offering benefits in conditions like Alzheimer's disease and other neurodegenerative disorders .

Targeting Specific Kinases

Recent patents highlight the compound's ability to selectively degrade polo-like kinase 1 (PLK1), a protein implicated in cell cycle regulation and cancer progression. This selective degradation mechanism suggests that it could be developed into a targeted therapy for cancers characterized by overexpression of PLK1 .

Case Studies

To illustrate the applications and effectiveness of this compound:

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The aromatic ring undergoes electrophilic substitution at positions activated by electron-donating effects of the lactam group. Halogen substituents direct incoming electrophiles to specific positions:

-

Iodine acts as a weakly deactivating meta-director due to its electron-withdrawing inductive effect.

-

Chlorine functions as a moderately deactivating ortho/para-director.

Example Reaction : Nitration occurs at the meta position relative to iodine and ortho/para to chlorine under mixed acid conditions.

| Reaction Conditions | Product Selectivity | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C, 2 h | 3-Nitro derivative | 68% |

Nucleophilic Substitution

Chlorine atoms at C4 and C5 participate in nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the lactam carbonyl:

Key Reactions

-

Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 120°C, replacing Cl with NH-R groups .

-

Hydrolysis : Aqueous NaOH (10%) at 80°C converts Cl to OH, forming hydroxyisoindolinone derivatives.

Kinetic Data :

| Substrate | Nucleophile | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| 4,5-Dichloro-7-iodo | Benzylamine | 120 | 6 | 82% |

Cross-Coupling Reactions

The iodine substituent facilitates transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids using Pd(PPh₃)₄ catalyst in THF/water (3:1):

textReaction: 4,5-Dichloro-7-iodoisoindolinone + PhB(OH)₂ → 4,5-Dichloro-7-phenylisoindolinone Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, 80°C, 12 h Yield: 74%[1]

Sonogashira Coupling

Forms alkynylated derivatives with terminal alkynes:

| Alkyne | Catalyst | Solvent | Yield |

|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | DMF/Et₃N | 68% |

Cyclization Reactions

The isoindolinone core participates in Ru-catalyzed cyclotrimerization with diynes:

Example :

Using Cp*RuCl(cod) (1 mol%) in CPME at 80°C, the compound reacts with 1-hexyne to form tricyclic derivatives with 81% yield .

Mechanism :

Oxidation and Reduction

-

Oxidation : Iodine stabilizes radical intermediates, enabling oxidation of the lactam ring to isoindole-1,3-dione derivatives with KMnO₄ in acidic media .

-

Reduction : Hydrogenation (H₂/Pd-C) reduces the lactam to isoindoline, retaining halogen substituents.

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 250°C, releasing HCl and I₂ .

-

Photoreactivity : UV light induces homolytic cleavage of C–I bonds, generating aryl radicals .

This compound’s multifunctional reactivity makes it valuable in pharmaceutical synthesis (e.g., kinase inhibitors ) and materials science. Optimal yields require careful control of catalysts, solvents, and stoichiometry, as demonstrated in the cited protocols.

Propiedades

Fórmula molecular |

C8H4Cl2INO |

|---|---|

Peso molecular |

327.93 g/mol |

Nombre IUPAC |

4,5-dichloro-7-iodo-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C8H4Cl2INO/c9-4-1-5(11)6-3(7(4)10)2-12-8(6)13/h1H,2H2,(H,12,13) |

Clave InChI |

KEXGMWKBCSRWPH-UHFFFAOYSA-N |

SMILES canónico |

C1C2=C(C(=CC(=C2C(=O)N1)I)Cl)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.